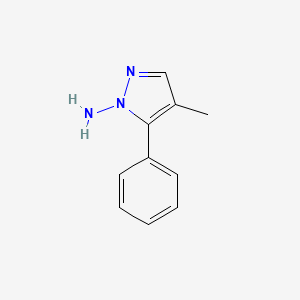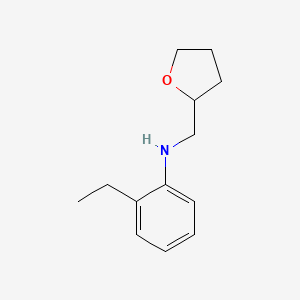
2-Ethyl-N-((tetrahydrofuran-2-yl)methyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethyl-N-((tetrahydrofuran-2-yl)methyl)aniline is an organic compound that belongs to the class of anilines It features a tetrahydrofuran ring attached to an aniline moiety through a methylene bridge
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-N-((tetrahydrofuran-2-yl)methyl)aniline typically involves the reaction of 2-ethyl aniline with a tetrahydrofuran derivative. One common method is the alkylation of 2-ethyl aniline with tetrahydrofuran-2-carbaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
2-Ethyl-N-((tetrahydrofuran-2-yl)methyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated aniline derivatives.
科学研究应用
2-Ethyl-N-((tetrahydrofuran-2-yl)methyl)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
作用机制
The mechanism of action of 2-Ethyl-N-((tetrahydrofuran-2-yl)methyl)aniline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, altering their activity and leading to various physiological effects. The exact molecular pathways involved would require further investigation through experimental studies.
相似化合物的比较
Similar Compounds
2-Ethyl-N-methylaniline: Similar structure but lacks the tetrahydrofuran ring.
Tetrahydrofuran, 2-ethyl-5-methyl-: Contains a tetrahydrofuran ring but differs in the substitution pattern.
Uniqueness
2-Ethyl-N-((tetrahydrofuran-2-yl)methyl)aniline is unique due to the presence of both an aniline moiety and a tetrahydrofuran ring, which imparts distinct chemical and physical properties
属性
分子式 |
C13H19NO |
|---|---|
分子量 |
205.30 g/mol |
IUPAC 名称 |
2-ethyl-N-(oxolan-2-ylmethyl)aniline |
InChI |
InChI=1S/C13H19NO/c1-2-11-6-3-4-8-13(11)14-10-12-7-5-9-15-12/h3-4,6,8,12,14H,2,5,7,9-10H2,1H3 |
InChI 键 |
AMDRGJVJKYRARD-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC=CC=C1NCC2CCCO2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



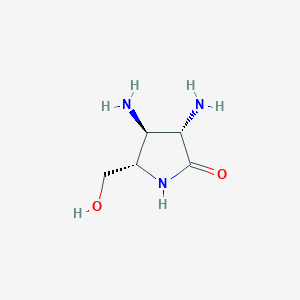

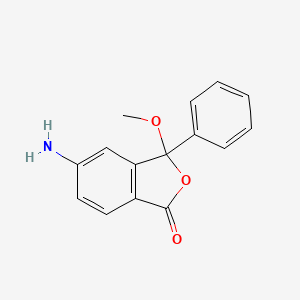
![1-(7-(Methylthio)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12877230.png)
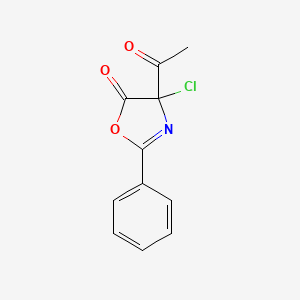
![5(2H)-Isoxazolone, 4-[(dimethylamino)methyl]-3-phenyl-](/img/structure/B12877245.png)
![7-Bromo-7,8,9,10-tetrahydrobenzo[f]quinoline-9,10-diyl diacetate](/img/structure/B12877249.png)
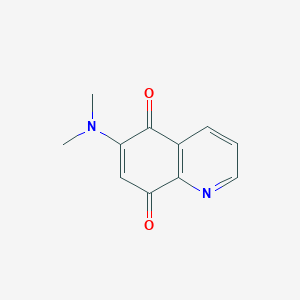


![3-(4-(Trifluoromethoxy)benzo[d]oxazol-2-yl)acrylic acid](/img/structure/B12877286.png)
![4-Chloro-3-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12877298.png)
